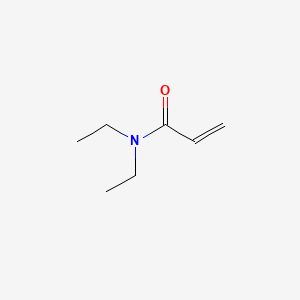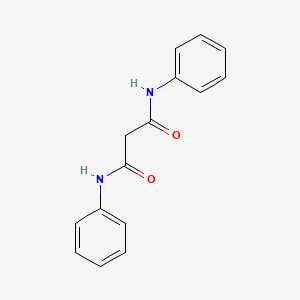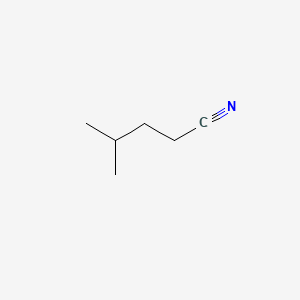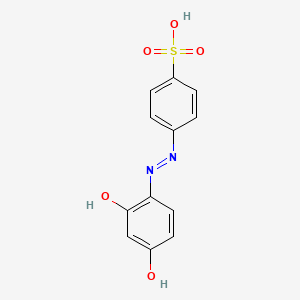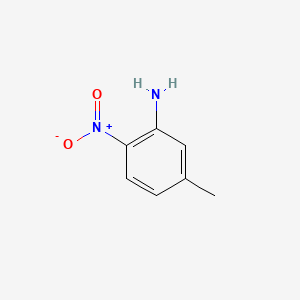
2-氧代咪唑烷-4-羧酸
描述
2-Oxoimidazolidine-4-carboxylic acid (2-OIC) is an organic compound of the imidazolidine family. It is a white, crystalline solid that is soluble in water and has a pKa of approximately 7.2. 2-OIC has been used in various scientific research applications, including drug delivery and drug development, due to its unique properties and potential applications.
科学研究应用
肽类激素的合成
2-氧代咪唑烷-4-羧酸: 是(S)-焦谷氨酸的类似物,形成几种生物活性肽的N末端 。这些肽包括重要的激素,如促甲状腺激素释放激素 (TRH) 和促黄体激素释放激素 (LH-RH),它们在调节内分泌功能中起着至关重要的作用。
药物应用
该化合物既是血管紧张素转换酶 (ACE) 抑制剂咪达普利的前体,也是其代谢产物 。咪达普利用于治疗高血压,突出了该化合物在心血管治疗中的重要性。
药物研发
在与各种疾病相关的专利中报道了将2-氧代咪唑烷-4-羧酸掺入合成药物候选物中,包括疼痛管理、癌症治疗和丙型肝炎治疗 。这突出了其在药物设计和治疗创新方面的多功能性。
结构研究和晶体学
该酸在正交手性空间群P212121中结晶,通过X射线衍射确定了晶胞常数 。这为理解分子相互作用和开发具有所需特性的新化合物提供了宝贵的信息。
作用机制
Target of Action
It is known to be a structural analogue of naturally occurring (s)-pyroglutamic acid , which forms the N-termini of several biologically active peptides, including thyrotropin-releasing hormone (TRH) and luteinizing hormone releasing hormone (LH-RH) . These hormones play crucial roles in the regulation of thyroid-stimulating hormone and gonadotropin release, respectively.
Mode of Action
As an analogue of (S)-pyroglutamic acid, it may interact with the same receptors or enzymes in the body, potentially influencing the release or activity of TRH and LH-RH
Biochemical Pathways
Given its structural similarity to (S)-pyroglutamic acid, it may be involved in similar biochemical pathways, such as those related to peptide hormone activity .
Result of Action
As an analogue of (S)-pyroglutamic acid, it may have similar effects, potentially influencing the activity of peptide hormones
生化分析
Biochemical Properties
2-Oxoimidazolidine-4-carboxylic acid plays a significant role in biochemical reactions, particularly those involving peptide hormones and synthetic pharmaceutical candidates. It is a structural analogue of pyroglutamic acid, which is a key component of several biologically active peptides, including thyrotropin-releasing hormone and luteinizing hormone-releasing hormone . The compound interacts with enzymes such as angiotensin-converting enzyme (ACE), where it acts as both a precursor and a metabolite of ACE inhibitors like imidapril . These interactions are crucial for the regulation of blood pressure and other physiological processes.
Cellular Effects
2-Oxoimidazolidine-4-carboxylic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the function of peptide hormones, thereby modulating cellular responses to hormonal signals . The compound’s impact on gene expression is particularly notable, as it can alter the transcriptional activity of genes involved in metabolic pathways and stress responses. Additionally, 2-Oxoimidazolidine-4-carboxylic acid can influence cellular metabolism by interacting with key metabolic enzymes and altering the flux of metabolites through various pathways.
Molecular Mechanism
The molecular mechanism of 2-Oxoimidazolidine-4-carboxylic acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound forms hydrogen bonds with specific amino acid residues in the active sites of enzymes, thereby modulating their activity . For example, its interaction with ACE involves the formation of hydrogen bonds that stabilize the enzyme-inhibitor complex, leading to the inhibition of ACE activity and a subsequent decrease in blood pressure . Additionally, 2-Oxoimidazolidine-4-carboxylic acid can influence gene expression by binding to transcription factors and altering their ability to regulate target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Oxoimidazolidine-4-carboxylic acid can change over time due to factors such as stability, degradation, and long-term impacts on cellular function. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or acidic conditions . Long-term studies have shown that 2-Oxoimidazolidine-4-carboxylic acid can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression . These temporal effects are important considerations for experimental design and data interpretation.
Dosage Effects in Animal Models
The effects of 2-Oxoimidazolidine-4-carboxylic acid vary with different dosages in animal models. At low doses, the compound can exert beneficial effects, such as the inhibition of ACE and the reduction of blood pressure . At higher doses, it may cause toxic or adverse effects, including disruptions in metabolic pathways and cellular stress responses . Threshold effects have been observed, where the compound’s impact on physiological processes becomes more pronounced at specific dosage levels. These findings highlight the importance of dosage optimization in preclinical studies.
Metabolic Pathways
2-Oxoimidazolidine-4-carboxylic acid is involved in several metabolic pathways, including those related to amino acid metabolism and peptide hormone synthesis. It interacts with enzymes such as glutamate dehydrogenase and transaminases, which play key roles in the conversion of amino acids and the regulation of nitrogen balance . The compound’s involvement in these pathways can influence metabolic flux and the levels of various metabolites, thereby affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of 2-Oxoimidazolidine-4-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through amino acid transporters, which facilitate its entry into the cytoplasm . Once inside the cell, 2-Oxoimidazolidine-4-carboxylic acid can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments . These interactions are important for the compound’s bioavailability and functional activity.
Subcellular Localization
2-Oxoimidazolidine-4-carboxylic acid is localized to specific subcellular compartments, where it exerts its biochemical effects. The compound can be found in the cytoplasm, mitochondria, and nucleus, depending on the presence of targeting signals and post-translational modifications . In the cytoplasm, it participates in metabolic reactions and interacts with enzymes involved in amino acid metabolism . In the mitochondria, 2-Oxoimidazolidine-4-carboxylic acid can influence energy production and oxidative stress responses . In the nucleus, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .
属性
IUPAC Name |
2-oxoimidazolidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O3/c7-3(8)2-1-5-4(9)6-2/h2H,1H2,(H,7,8)(H2,5,6,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZKRPYCBSZIQKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40943780 | |
| Record name | 2-Hydroxy-4,5-dihydro-1H-imidazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40943780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
21277-16-7 | |
| Record name | 2-Oxo-4-imidazolidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21277-16-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Oxo-4-imidazolinecarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021277167 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxy-4,5-dihydro-1H-imidazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40943780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-oxo-4-imidazolinecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.266 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: These compounds, specifically their active metabolites, act by inhibiting ACE, an enzyme crucial for converting angiotensin I to angiotensin II. [, , ] Angiotensin II is a potent vasoconstrictor, meaning it narrows blood vessels. By inhibiting its production, these compounds promote vasodilation, leading to lower blood pressure and reduced strain on the heart. [, ] They also enhance the effects of bradykinin, a vasodilator, by preventing its breakdown. [] This dual mechanism contributes to their effectiveness in treating hypertension.
A: 2-Oxoimidazolidine-4-carboxylic acid serves as a core structure, and modifications to its substituents significantly impact its biological activity. [, ] While the molecular formula and exact weight depend on the specific derivative, research highlights the importance of stereochemistry and the nature of substituents at the 1-, 3-, and 5- positions of the imidazolidine ring for optimal ACE inhibition and other biological activities. [, ]
A: Research indicates that the presence of specific substituents and their stereochemistry significantly influence the potency of these compounds. For example, derivatives with S,S,S configuration at chiral centers generally exhibit higher in vitro ACE inhibitory activity. [] Additionally, incorporating specific alkyl and acyl groups at the 1- and 3- positions of the imidazolidine ring, respectively, contributes to increased potency. [] These findings underscore the importance of SAR studies in optimizing the design of novel ACE inhibitors.
A: Imidapril, an ester prodrug, undergoes rapid absorption and conversion into its active metabolite, (4S)-3-((2S)-2-[N-((1S)-1-carboxy-3-phenylpropyl)amino]propionyl)-1-methyl-2-oxoimidazolidine-4-carboxylic acid (6366A), primarily by carboxylesterases in the liver. [, ] This active metabolite exhibits a longer half-life than imidapril, contributing to its sustained therapeutic effect. [] Excretion of imidapril and its metabolites occurs mainly through urine and feces. []
A: Studies in spontaneously hypertensive rats (SHRs) demonstrate that long-term administration of imidapril effectively lowers blood pressure and attenuates the development of aortic media thickening, a hallmark of hypertension-induced vascular damage. [] Furthermore, imidapril exhibits protective effects against renal damage in diabetic db/db mice, a model of diabetic nephropathy, by suppressing glomerular hyperfiltration, reducing albuminuria, and preserving renal heparan sulfate content. [] These preclinical findings highlight the potential of imidapril in managing hypertension and its associated renal complications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





